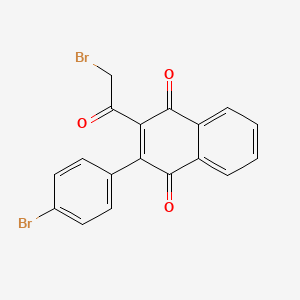
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a bromoacetyl group and a bromophenyl group attached to the naphthoquinone core
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetyl-1,4-naphthoquinone and 4-bromobenzene.
Bromination: The first step involves the bromination of 2-acetyl-1,4-naphthoquinone to introduce the bromoacetyl group. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-bromobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). This step introduces the bromophenyl group to the naphthoquinone core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions:
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as naphthoquinone oxides.
Reduction: Reduced forms like hydroquinones.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound can:
Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Generate Reactive Oxygen Species (ROS): The compound can generate reactive oxygen species, which can induce oxidative stress and damage cellular components.
Modulate Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-Acetyl-1,4-naphthoquinone: Lacks the bromoacetyl and bromophenyl groups.
3-(4-Bromophenyl)-1,4-naphthoquinone: Lacks the bromoacetyl group.
2-(2-Bromoacetyl)-1,4-naphthoquinone: Lacks the bromophenyl group.
Uniqueness:
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione is unique due to the presence of both bromoacetyl and bromophenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-(2-bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2O3/c19-9-14(21)16-15(10-5-7-11(20)8-6-10)17(22)12-3-1-2-4-13(12)18(16)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLMMPCQNLNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(=O)CBr)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)
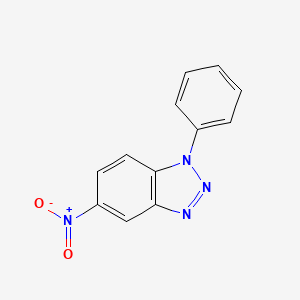
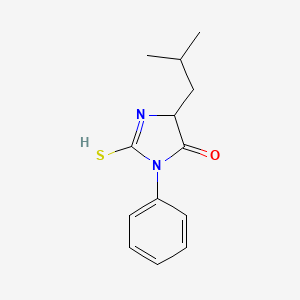
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine](/img/structure/B7772984.png)
![METHYL 5-[(2E,3Z)-4-BENZAMIDO-3-(HYDROXYIMINO)THIOLAN-2-YLIDENE]PENTANOATE](/img/structure/B7772987.png)
![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B7772992.png)
![2-[[2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7773005.png)
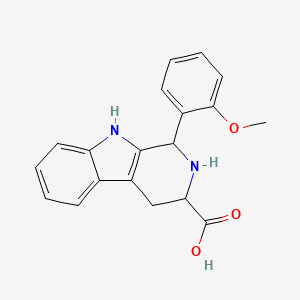
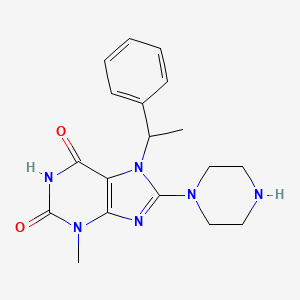
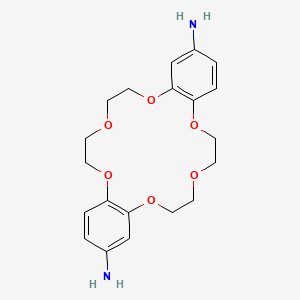
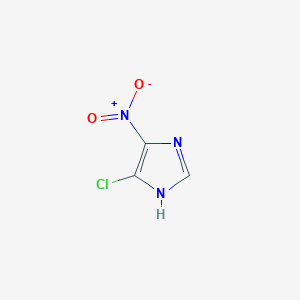
![N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7773058.png)
![3-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid](/img/structure/B7773068.png)
![2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid](/img/structure/B7773069.png)
